molecular formula C5H2BrClOS B1268417 5-Bromothiophene-2-carbonyl chloride CAS No. 31555-60-9

5-Bromothiophene-2-carbonyl chloride

Cat. No.: B1268417
CAS No.: 31555-60-9
M. Wt: 225.49 g/mol
InChI Key: ORIONTBOMZNQIE-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbonyl chloride is an organosulfur compound with the molecular formula C5H2BrClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Scientific Research Applications

5-Bromothiophene-2-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.

    Proteomics Research: It is used in the preparation of proteomics reagents and probes.

    Pharmaceuticals: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

Safety and Hazards

This compound is classified as dangerous with hazard statements H335, H314, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for 5-Bromothiophene-2-carbonyl chloride are not available, thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with various biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromothiophene-2-carbonyl chloride can be synthesized through several methods. One common method involves the bromination of thiophene followed by acylation. The process typically includes the following steps:

    Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

    Acylation: The 5-bromothiophene is then reacted with oxalyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromothiophene-2-carboxylic acid and hydrochloric acid.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild to moderate conditions.

Major Products Formed

    Substituted Amides: Formed from reactions with amines.

    Carboxylic Acids: Formed from hydrolysis.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 5-bromothiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pharmaceuticals, it may be used to introduce functional groups that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    Thiophene-2-carbonyl Chloride: Lacks the bromine substituent.

    5-Chlorothiophene-2-carbonyl Chloride: Similar structure but with a chlorine substituent instead of bromine.

Uniqueness

5-Bromothiophene-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group

Properties

IUPAC Name

5-bromothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIONTBOMZNQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345587
Record name 5-bromothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-60-9
Record name 5-Bromo-2-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31555-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Preparation A, 2.07 g (10.0 mmoles) of commercially available 5-bromo-2-thiophenecarboxylic acid was reacted with 10 ml of thionyl chloride to give 2.35 g of crude 5-bromo-2-thiophenecarbonyl chloride as a red oil. The total crude acid chloride was coupled to 1.76 g (8.33 mmoles) of 5-chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide by the procedure in Preparation A using 3.05 g (25.0 mmoles) of 4-(N,N-dimethylamino)pyridine and 50 ml of N,N-dimethylformamide. Acidic workup gave a solid which was recrystallized to give 1.77 g (4.43 moles, 53% yield) of title compound as reddish-brown crystals, m.p. 228°-229° C. (tetrahydrofuran).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-thiophene-2-carboxylic acid (2.00 g, 10.47 mmol) was dissolved in DCM (10 mL) to which was added oxalyl chloride (1.99 g, 15.71 mmol) and a catalytic amount of DMF (100 μL). This reaction mixture was stirred at room temperature for 1 hr at which time the solvent was removed under vacuum and taken forward immediately.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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